molecular formula C10H8BrNO2 B8250646 Methyl 4-bromo-3-(cyanomethyl)benzoate

Methyl 4-bromo-3-(cyanomethyl)benzoate

Cat. No.: B8250646
M. Wt: 254.08 g/mol
InChI Key: IKKUAWDVRRLIHM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and cyanomethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(cyanomethyl)benzoate can be synthesized through a multi-step process starting from m-toluic acid. The synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(cyanomethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Catalysts like palladium or copper are often used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Methyl 4-bromo-3-(cyanomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(cyanomethyl)benzoate involves its interaction with various molecular targets. The bromine and cyanomethyl groups can participate in different chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 3-bromo-4-(cyanomethyl)benzoate

Uniqueness

Methyl 4-bromo-3-(cyanomethyl)benzoate is unique due to the presence of both bromine and cyanomethyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

methyl 4-bromo-3-(cyanomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKUAWDVRRLIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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